1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction using methylthiol.
Final Coupling: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-hydroxyphenyl)ethanone: The presence of a hydroxyl group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-24-17-8-4-14(5-9-17)12-18(23)22-11-10-21-19(22)25-13-15-2-6-16(20)7-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODOOWCIWGNZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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